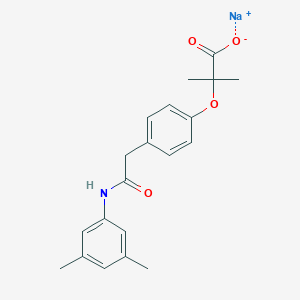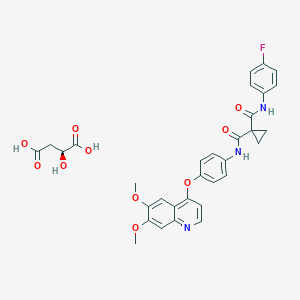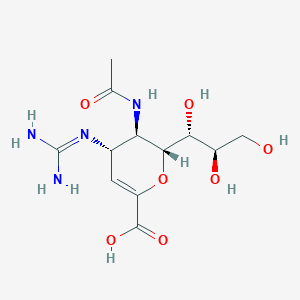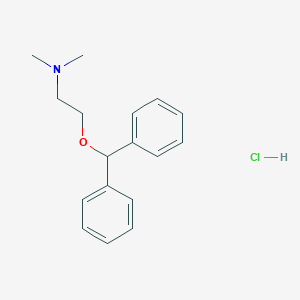
Pemirolast potásico
Descripción general
Descripción
- Meprylcaine hydrochloride is a white or nearly white crystalline powder.
- It exhibits both anesthetic and analgesic properties.
- Commonly used for local anesthesia in surgical procedures, wound closure, dental surgeries, and dermatological interventions .
Mecanismo De Acción
Target of Action
Pemirolast potassium primarily targets the histamine H1 receptor . This receptor plays a crucial role in mediating allergic reactions, as it is involved in the release of inflammatory mediators from mast cells .
Mode of Action
Pemirolast potassium acts as a mast cell stabilizer and an antiallergic agent . It binds to the histamine H1 receptor, blocking the action of endogenous histamine . This subsequently leads to temporary relief of the negative symptoms brought on by histamine . Pemirolast potassium also inhibits the antigen-induced release of inflammatory mediators (e.g., histamine, leukotriene C4, D4, E4) from human mast cells .
Pharmacokinetics
It is known that the compound is soluble in water , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of pemirolast potassium’s action is the prevention of itching of the eyes associated with allergies such as hay fever and allergic conjunctivitis . By inhibiting the release of inflammatory mediators from mast cells, pemirolast potassium can reduce the symptoms of these allergic reactions .
Action Environment
The action of pemirolast potassium can be influenced by various environmental factors. For example, the compound’s solubility in water may affect its bioavailability and efficacy . Additionally, the presence of antigens in the environment can trigger the release of inflammatory mediators from mast cells, which pemirolast potassium works to inhibit
Aplicaciones Científicas De Investigación
Anesthesia: Meprylcaine hydrochloride acts as a local anesthetic, providing pain relief during medical procedures.
Biological Research: Its effects on monoamine transporters (dopamine, norepinephrine, and serotonin) make it relevant for studying neurotransmitter systems.
Medicine: Used in dermatology, dentistry, and minor surgeries.
Industry: Limited information is available regarding industrial applications.
Análisis Bioquímico
Biochemical Properties
Pemirolast potassium is a mast cell stabilizer that inhibits the in vivo Type I immediate hypersensitivity reaction . Pemirolast potassium inhibits the antigen-induced release of inflammatory mediators (e.g., histamine, leukotriene C4, D4, E4) from human mast cells .
Cellular Effects
Pemirolast potassium has been shown to have significant effects on various types of cells. It is used for the prophylactic treatment of itching of the eye associated with allergic conjunctivitis . Pemirolast potassium inhibits the antigen-induced release of inflammatory mediators from human mast cells, leading to a decrease in allergic reactions .
Molecular Mechanism
Pemirolast potassium works by binding to the histamine H1 receptor . This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine .
Temporal Effects in Laboratory Settings
While specific temporal effects of Pemirolast potassium in laboratory settings are not mentioned in the available resources, it is known that Pemirolast potassium is used as a mast cell stabilizer, indicating its long-term effects on cellular function .
Dosage Effects in Animal Models
In experimental animal models, the addition of levocabastine potentiates the effects of Pemirolast potassium . Specific dosage effects in animal models are not mentioned in the available resources.
Métodos De Preparación
- Synthetic routes involve chemical reactions to produce Meprylcaine hydrochloride.
- Unfortunately, specific synthetic methods and industrial production details are not readily available in the public domain.
Análisis De Reacciones Químicas
- Meprylcaine hydrochloride likely undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions for these reactions remain undisclosed.
- The major products formed from these reactions are not explicitly documented.
Comparación Con Compuestos Similares
- Unfortunately, detailed comparisons with similar compounds are not readily accessible.
- Further research may reveal its uniqueness and related analogs.
Propiedades
Número CAS |
100299-08-9 |
|---|---|
Fórmula molecular |
C10H8KN6O |
Peso molecular |
267.31 g/mol |
Nombre IUPAC |
potassium;9-methyl-3-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C10H8N6O.K/c1-6-3-2-4-16-9(6)11-5-7(10(16)17)8-12-14-15-13-8;/h2-5H,1H3,(H,12,13,14,15); |
Clave InChI |
WXWWEFZPRLRGFL-UHFFFAOYSA-N |
SMILES |
CC1=CC=CN2C1=NC=C(C2=O)C3=NN=N[N-]3.[K+] |
SMILES isomérico |
CC1=CC=CN2C1=NC=C(C2=O)C3=NN=N[N-]3.[K+] |
SMILES canónico |
CC1=CC=CN2C1=NC=C(C2=O)C3=NNN=N3.[K] |
Apariencia |
Assay:≥98%A crystalline solid |
Color/Form |
Crystals from dimethylformamide |
melting_point |
310-311 °C (decomposes) |
| 100299-08-9 | |
Descripción física |
Solid |
Pictogramas |
Irritant |
Números CAS relacionados |
69372-19-6 (Parent) |
Solubilidad |
In water, 1.9X10+4 mg/L at 25 °C /Estimated/ 4.62e-01 g/L |
Sinónimos |
9-methyl-3-(1H-tetrazol-5-yl)-4H-pyrido(1,2-a)pyrimidin-4-one 9-TBX Alamast BMY 26517 BMY-26517 pemirolast pemirolast potassium salt |
Presión de vapor |
3.3X10-6 mm Hg at 25 °C /Estimated/ |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Pemirolast potassium?
A1: Pemirolast potassium functions as a mast cell stabilizer and a selective inhibitor of phosphodiesterase 4 (PDE4). [, ] This dual mechanism contributes to its anti-allergic and anti-inflammatory effects.
Q2: How does Pemirolast potassium stabilize mast cells?
A2: While the exact mechanism is not fully elucidated, research suggests that Pemirolast potassium may stabilize mast cell membranes, inhibit calcium ion influx, and suppress the activation of phospholipase C. [, ] These actions collectively prevent mast cell degranulation and the subsequent release of inflammatory mediators.
Q3: What are the downstream effects of Pemirolast potassium inhibiting phosphodiesterase 4 (PDE4)?
A3: By inhibiting PDE4, Pemirolast potassium elevates intracellular cyclic adenosine monophosphate (cAMP) levels. [] Increased cAMP levels have been shown to suppress the activation of inflammatory cells, including eosinophils and neutrophils, further contributing to its anti-inflammatory effects.
Q4: What is the molecular formula and weight of Pemirolast potassium?
A4: The molecular formula of Pemirolast potassium is C11H7KN4O2, and its molecular weight is 266.3 g/mol. [, ]
Q5: Is there any spectroscopic data available for Pemirolast potassium?
A5: Several studies have utilized analytical techniques like High-Performance Liquid Chromatography (HPLC) with ultraviolet detection (UV) at specific wavelengths (e.g., 258 nm, 357 nm, and 360 nm) to quantify Pemirolast potassium. [, , , ] Gas chromatography (GC) with a flame ionization detector (FID) has been employed to determine the levels of dimethylformamide (DMF) in Pemirolast potassium. []
Q6: Are there studies focusing on the material compatibility and stability of Pemirolast potassium?
A6: While the provided research doesn't specifically address material compatibility in detail, some studies indicate stability assessments under various conditions. For example, one study investigated the stability of Pemirolast potassium under different stress conditions, including hydrolysis, heat, light, and oxidation, following ICH guidelines. []
Q7: Does Pemirolast potassium exhibit any catalytic properties?
A7: Based on the available research, there is no evidence to suggest that Pemirolast potassium possesses catalytic properties. Its primary mode of action revolves around inhibiting specific enzymes and cellular processes rather than catalyzing reactions.
Q8: Have computational chemistry approaches been applied to study Pemirolast potassium?
A8: Notably, one study utilized SAS software to calculate the median lethal dose (LD50) of Pemirolast potassium, showcasing the application of computational tools in assessing its toxicological profile. []
Q9: Are there any insights into the Structure-Activity Relationship (SAR) of Pemirolast potassium?
A9: Although the provided research doesn't delve deep into SAR studies, understanding the interaction between Pemirolast potassium and its target enzymes, like PDE4, can offer insights into structural features crucial for activity. Modifications to the core structure could be explored to investigate their impact on potency and selectivity.
Q10: What are the key considerations for the formulation of Pemirolast potassium?
A10: One study focused on developing Pemirolast potassium-loaded gellan gum in situ gel for treating allergic conjunctivitis. [] This research emphasizes the importance of formulation strategies in optimizing drug delivery and therapeutic efficacy. Another study investigated the use of hydroxypropyl methylcellulose (HPMC) to create sustained-release tablets of Pemirolast potassium, highlighting the role of excipients in controlling drug release profiles. []
Q11: Is there information on SHE (Safety, Health, and Environment) regulations related to Pemirolast potassium?
A11: The provided research primarily focuses on Pemirolast potassium's pharmacological properties and clinical effects. Specific details regarding SHE regulations would necessitate consulting relevant regulatory guidelines and safety data sheets.
Q12: What is known about the pharmacokinetics (PK) of Pemirolast potassium?
A12: One study investigated the pharmacokinetics of Pemirolast potassium tablets in healthy Chinese volunteers using an LC-MS/MS method to determine plasma drug concentrations. [] Another study explored the pharmacokinetics of Pemirolast potassium in children with asthma, highlighting the importance of therapeutic drug monitoring to optimize dosage regimens. []
Q13: What evidence supports the in vitro and in vivo efficacy of Pemirolast potassium?
A13: Several studies demonstrated the efficacy of Pemirolast potassium in various in vitro and in vivo models:
- Inhibition of eosinophil function: It inhibits eosinophil degranulation and IL-8 production. [] It also inhibits eosinophil chemotaxis induced by platelet-activating factor (PAF). []
- Suppression of allergic conjunctivitis: It effectively reduces ocular itching and other symptoms in animal models of allergic conjunctivitis. [, ] Clinical trials confirm its efficacy in treating seasonal allergic conjunctivitis in humans. [, ]
- Effects on glomerulonephritis: It shows promising results in reducing proteinuria and glomerulosclerosis in rat models of glomerulonephritis. []
- Treatment of allergic rhinitis: It demonstrates efficacy in alleviating symptoms of allergic rhinitis in clinical studies. []
Q14: Are there any specific drug delivery strategies employed to enhance the therapeutic efficacy of Pemirolast potassium?
A16: Research on Pemirolast potassium highlights the development of novel drug delivery systems, such as in situ gels for ocular delivery, to improve its bioavailability and duration of action. []
Q15: Have any specific biomarkers been identified to predict the efficacy or monitor the treatment response to Pemirolast potassium?
A17: While the research doesn't pinpoint specific biomarkers, it highlights the role of measuring inflammatory mediators, such as IgE and IL-4, in assessing the drug's impact on allergic inflammation. [, , ] Further research could explore potential biomarkers for personalized therapy.
Q16: Is there any information available regarding the environmental impact and degradation of Pemirolast potassium?
A16: The provided research primarily focuses on the drug's pharmacological properties and clinical applications. Information regarding its environmental impact and degradation would necessitate further ecological and toxicological studies.
Q17: Have there been studies on the dissolution and solubility of Pemirolast potassium, and how do they relate to its bioavailability?
A20: Research on developing sustained-release formulations of Pemirolast potassium using HPMC highlights the importance of dissolution in achieving desired drug release profiles. [] Understanding dissolution characteristics is crucial for optimizing the bioavailability and therapeutic efficacy of oral formulations.
Q18: What measures are taken to ensure the quality control and assurance of Pemirolast potassium during its development and manufacturing?
A21: While the provided research doesn't detail specific quality control measures, it underscores the significance of analytical techniques like HPLC and GC in quantifying Pemirolast potassium and ensuring its purity and potency. [, , , , , ]
Q19: Is there any evidence to suggest that Pemirolast potassium induces immunogenicity or immunological responses?
A19: The research doesn't provide specific details regarding the immunogenicity of Pemirolast potassium.
Q20: Does Pemirolast potassium interact with drug transporters or metabolizing enzymes?
A20: The provided research does not offer specific insights into Pemirolast potassium's interactions with drug transporters or metabolizing enzymes.
Q21: What is known about the biocompatibility and biodegradability of Pemirolast potassium?
A24: Research on developing Pemirolast potassium-loaded in situ gels for ocular delivery suggests its biocompatibility, as evidenced by the absence of ocular damage or adverse effects in animal models. []
Q22: Are there any notable alternatives or substitutes for Pemirolast potassium in treating allergic conditions?
A25: Several other antihistamines and mast cell stabilizers are available for treating allergic conjunctivitis, including olopatadine, ketotifen, and nedocromil sodium. [] The choice of treatment often depends on individual patient factors and response to therapy.
Q23: Is there information available regarding the recycling and waste management of Pemirolast potassium?
A23: The provided research doesn't delve into the specifics of recycling and waste management for Pemirolast potassium.
Q24: What research infrastructure and resources have been instrumental in advancing our understanding of Pemirolast potassium?
A27: The research highlights the significance of in vitro cell-based assays, animal models of allergic diseases, and clinical trials in evaluating the efficacy and safety of Pemirolast potassium. [, , , , , , , , , ] Analytical techniques like HPLC and GC play a crucial role in characterizing and quantifying the drug. [, , , , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














